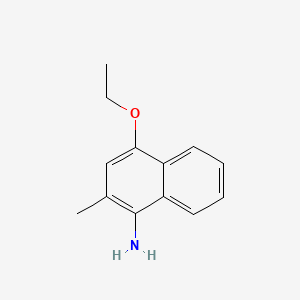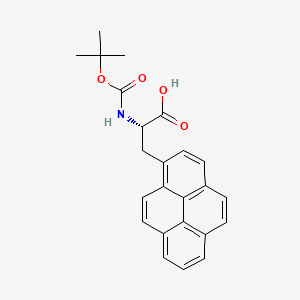
Boc-3-(1-pyrenyl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-(1-pyrenyl)-L-alanine is a derivative of the amino acid alanine, where the pyrene group is attached to the alpha carbon of the alanine molecule The Boc group (tert-butoxycarbonyl) is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(1-pyrenyl)-L-alanine typically involves the following steps:
Protection of Alanine: The amino group of L-alanine is protected using the Boc group. This is usually achieved by reacting L-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Pyrene Group: The pyrene group is introduced through a coupling reaction. This can be done using a pyrene derivative, such as pyrene-1-carboxylic acid, which is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale peptide synthesis can be applied. This includes the use of automated peptide synthesizers and solid-phase synthesis techniques to efficiently produce the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
Boc-3-(1-pyrenyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The pyrene group can be oxidized under specific conditions to form pyrene derivatives.
Reduction: Reduction reactions can be performed on the pyrene group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrene group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene group can lead to pyrene-1,6-dione, while reduction can yield pyrene-1-ol.
Aplicaciones Científicas De Investigación
Boc-3-(1-pyrenyl)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in fluorescence studies due to the pyrene group’s fluorescent properties.
Biology: The compound can be used to study protein-ligand interactions and enzyme kinetics.
Industry: It can be used in the development of new materials and as a fluorescent marker in various industrial processes.
Mecanismo De Acción
The mechanism of action of Boc-3-(1-pyrenyl)-L-alanine involves its interaction with specific molecular targets. The pyrene group can intercalate into DNA, making it useful in studying DNA-protein interactions. Additionally, the compound can act as a substrate for enzymes, allowing researchers to study enzyme activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Boc-3-(1-pyrenyl)-D-alanine: The D-enantiomer of the compound, which has different stereochemistry.
Pyrene-1-carboxylic acid: A precursor used in the synthesis of Boc-3-(1-pyrenyl)-L-alanine.
Boc-L-alanine: A simpler derivative of alanine without the pyrene group.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the pyrene group. This combination allows for specific applications in fluorescence studies and the synthesis of complex molecules. The compound’s ability to intercalate into DNA and act as a substrate for enzymes further distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyren-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-24(2,3)29-23(28)25-19(22(26)27)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)21(16)20(14)15/h4-12,19H,13H2,1-3H3,(H,25,28)(H,26,27)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYATIJHVFTYFG-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
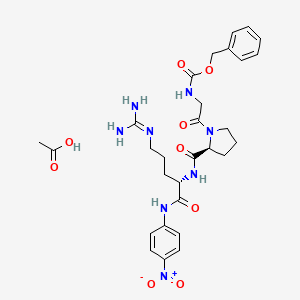
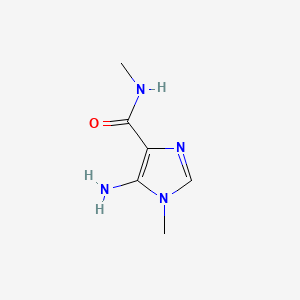
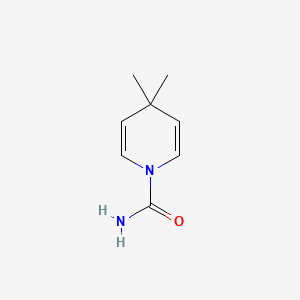
![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B560770.png)
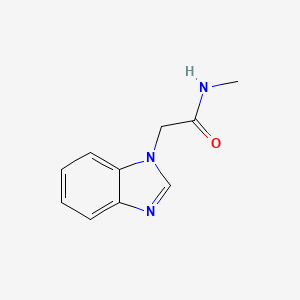
![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)

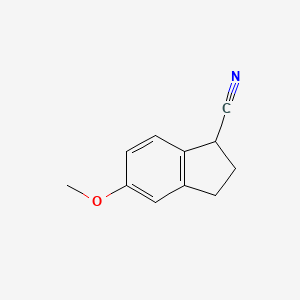
![5-{(Z)-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560780.png)
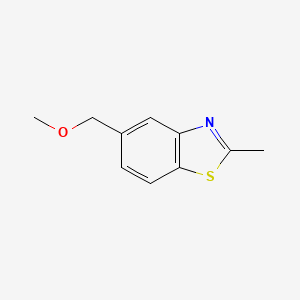
![[1,1-Biphenyl]-2,4-diol,5-chloro-](/img/structure/B560786.png)
![(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol](/img/structure/B560787.png)
